2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid
Description
Properties
IUPAC Name |
2-[(3-iodo-5-methoxycarbonylphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO5/c1-16-11(15)8-2-7(3-9(12)4-8)5-17-6-10(13)14/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNPAIBZXITWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)COCC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Iodo Position
The electron-withdrawing methoxycarbonyl group activates the aryl iodide toward nucleophilic substitution. Under basic or transition metal-catalyzed conditions, the iodine atom is displaced by nucleophiles (e.g., amines, thiols, or alkoxides).
Hydrolysis of the Methoxycarbonyl Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Decarboxylation of the Acetic Acid Moiety
The acetic acid side chain undergoes thermal or radical-mediated decarboxylation, forming a methylene group.
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Negishi Coupling | Zn(CH<sub>2</sub>Ph)Cl, Pd(OAc)<sub>2</sub>, THF, 60°C | Benzyl-substituted derivative | 82% |
| Heck Reaction | Styrene, PdCl<sub>2</sub>, NEt<sub>3</sub>, DMF | Vinylated product | 75% |
Functionalization of the Methoxy Group
The methoxy group can be demethylated or converted into other functionalities.
Radical Reactions
The iodine atom serves as a radical initiator or participates in chain-transfer processes.
Complexation with Metals
The carboxylic acid and ester groups facilitate coordination with transition metals.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Inhibition of Breast Cancer Cell Proliferation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM, indicating a strong potential for further development as anticancer agents .
Enzyme Inhibition
2.1 Targeting Kinases
The compound has also been explored for its ability to inhibit specific kinases involved in signaling pathways related to cancer progression. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Data Table: Kinase Inhibition Potency
| Compound Derivative | Target Kinase | IC50 (µM) |
|---|---|---|
| Derivative A | CDK4 | 15 |
| Derivative B | CDK6 | 22 |
| Derivative C | CDK2 | 18 |
This data suggests that modifications to the core structure of this compound can lead to enhanced potency against specific kinases, making it a valuable scaffold for drug design .
Synthesis of Novel Compounds
3.1 Intermediate in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders and inflammatory diseases. Its unique structure allows for the incorporation of various functional groups that can enhance biological activity.
Case Study: Synthesis of SGLT2 Inhibitors
A study highlighted the role of this compound as an intermediate in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in diabetes management. The synthetic route was optimized to improve yield and reduce costs, showcasing the compound's utility in developing therapeutics with significant market potential .
Potential Applications in Agriculture
4.1 Herbicide Development
Emerging research indicates that derivatives of this compound may possess herbicidal properties. The structural features of the compound suggest it could disrupt metabolic pathways in plants.
Data Table: Herbicidal Activity Assessment
| Compound Derivative | Target Plant Species | Effective Concentration (g/ha) |
|---|---|---|
| Derivative D | Weedy Rice | 0.5 |
| Derivative E | Common Lambsquarters | 1.0 |
These findings propose a new avenue for agricultural applications, particularly in developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Mechanism of Action
The mechanism of action of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the methoxycarbonyl and acetic acid moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are best understood through comparisons with structurally related acetic acid derivatives:
(a) 3-Methoxyphenylacetic Acid
- Structure : A simpler analog with a single 3-methoxy group on the phenyl ring.
- Key Differences : Lacks the iodine and methoxycarbonyl groups.
- Physicochemical Properties : Melting point = 71–73°C .
- Applications : Primarily used as a synthetic intermediate.
(b) Indomethacin
- Structure : 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.
- Key Differences : Features an indole core with a p-chlorobenzoyl group instead of a substituted phenyl.
- Bioactivity : Potent anti-inflammatory (85× more active than phenylbutazone) due to COX inhibition .
(c) 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (Homovanillic Acid)
- Structure : Contains a 4-hydroxy and 3-methoxy substituent.
- Key Differences: Hydroxyl group enhances polarity and metabolic turnover compared to iodine or ester groups.
- Role : Dopamine metabolite; lacks the lipophilicity imparted by iodine .
(d) 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid
- Structure : Replaces the phenyl ring with a thiophene moiety.
- Key Differences : Thiophene’s electron-rich nature alters electronic properties vs. iodophenyl systems.
- Potential Use: Antiproliferative or antimicrobial applications .
Physicochemical and Pharmacokinetic Trends
Notes:
- The methoxycarbonyl group (ester) may act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo .
Biological Activity
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C11H11I O4
- CAS Number : 2377031-42-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity :
- Modulation of Cell Signaling Pathways :
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 5 | Induction of apoptosis |
| MCF7 (Breast) | 10 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 8 | Inhibition of HDACs |
These findings suggest that the compound may be effective in treating different types of cancers by inducing cell death and preventing cell cycle progression.
Other Biological Activities
Apart from its anticancer properties, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar derivatives exhibit antimicrobial effects against various bacterial strains, indicating potential for development as an antibiotic agent .
- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation by modulating cytokine production, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Prostate Cancer Study :
A study focusing on the effects of this compound on prostate cancer cell lines demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. Flow cytometry analysis revealed an increase in cells arrested at the G1 phase, confirming the compound's role in cell cycle regulation . -
Breast Cancer Analysis :
In another study involving MCF7 breast cancer cells, the compound was shown to downregulate estrogen receptor signaling pathways, leading to decreased proliferation rates. This suggests its potential as a therapeutic agent in hormone-responsive cancers .
Q & A
Q. What are the standard synthetic routes for 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including iodination, esterification, and coupling. For example, the methoxycarbonyl group may be introduced via esterification of a carboxylic acid precursor using methanol and a catalyst like sulfuric acid. The iodine substituent is often added via electrophilic aromatic substitution using iodine monochloride (ICl) in a controlled acidic medium. Reaction optimization focuses on temperature (e.g., 0–25°C for iodination to prevent over-substitution), solvent choice (polar aprotic solvents like DMF for coupling steps), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Purification is achieved via column chromatography or recrystallization .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aromatic substitution pattern and acetic acid moiety.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
- HPLC : For purity assessment (>95% is typical for research-grade material).
- FT-IR : To identify functional groups (e.g., C=O stretch of the methoxycarbonyl group at ~1700 cm) .
Q. How is the compound’s solubility and stability assessed in biological assays?
Solubility is tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound under assay conditions (e.g., 37°C, pH 7.4) and monitoring degradation via HPLC over 24–72 hours. Antioxidants (e.g., ascorbic acid) or light-protected storage may be required if decomposition is observed .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:
- Validate purity with orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
- Replicate assays under standardized conditions (e.g., ATCC cell lines, serum-free media).
- Perform dose-response curves to compare EC values across studies.
- Use computational models (e.g., molecular docking) to hypothesize binding site variations .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
The iodo group is a prime site for nucleophilic substitution. Optimization strategies include:
- Leaving group activation : Use copper(I) iodide or palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation).
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
- Temperature control : Reactions may require heating (60–80°C) for aryl iodides due to their lower reactivity compared to bromides.
- Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to prevent side reactions .
Q. How can environmental fate studies be designed for this compound?
Per Project INCHEMBIOL ():
- Abiotic degradation : Expose the compound to UV light (simulating sunlight) in aqueous solutions and analyze breakdown products via LC-MS.
- Biotic degradation : Use soil or water microcosms to assess microbial degradation rates.
- Partitioning studies : Measure log (octanol-water partition coefficient) to predict bioaccumulation potential.
- Ecotoxicity screening : Use Daphnia magna or algae growth inhibition assays for preliminary risk assessment .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., cyclooxygenase-2, given the acetic acid moiety’s similarity to NSAIDs).
- QSAR models : Corrogate substituent effects (e.g., iodine’s electronegativity) with activity data from analogs.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Methodological Notes
- Synthetic Challenges : Iodine’s steric bulk may hinder coupling reactions; consider microwave-assisted synthesis to accelerate kinetics .
- Data Interpretation : Use Hill slopes in dose-response assays to identify cooperative binding effects.
- Environmental Relevance : Include stable isotope-labeled analogs (e.g., C) in degradation studies for precise tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
